Calcium glycerophosphate, neurosin

Übersicht

Beschreibung

Calcium glycerophosphate: is a calcium salt of glycerophosphoric acid, commonly used as a dietary supplement and in dental products to prevent dental caries. It is a white, fine, slightly hygroscopic powder that is generally recognized as safe (GRAS) by the FDA . Neurosin It has been studied for its role in neurodegenerative diseases, particularly in the degradation of alpha-synuclein, a protein associated with Parkinson’s disease .

Vorbereitungsmethoden

Calcium glycerophosphate: can be synthesized by adding calcium chloride to water under stirring, followed by the addition of glycerophosphate. The reaction mixture is heated, and the pH is controlled using glutamic acid. After the reaction is complete, the solution undergoes solid-liquid separation while hot, and the product is dried . Another method involves reacting glycerol, monocalcium phosphate, and phosphoric acid in an agitated reactor, followed by dilution, filtration, concentration, precipitation, and drying .

Neurosin: can be produced using viral vector delivery systems. For example, a lentiviral vector expressing a genetically modified neurosin with increased half-life and a brain-targeting sequence can be used for systemic delivery .

Analyse Chemischer Reaktionen

Calcium glycerophosphate: undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific details are limited.

Substitution: It can undergo substitution reactions where the glycerophosphate moiety is replaced by other functional groups.

Buffering Action: It acts as a pH buffer in dental applications, neutralizing acids produced by oral bacteria.

Neurosin: primarily acts as a protease, cleaving specific peptide bonds in proteins such as alpha-synuclein. This proteolytic activity is crucial for its role in neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

Dental Applications

Calcium glycerophosphate is widely recognized for its cariostatic properties. It is commonly used in dental products to prevent tooth decay through several mechanisms:

- Enamel Remineralization : Calcium glycerophosphate promotes the remineralization of enamel by increasing the availability of calcium and phosphate ions in the oral environment. This is crucial for repairing early carious lesions .

- Plaque pH Buffering : The compound helps buffer plaque pH levels, reducing acidity that can lead to demineralization of teeth .

- Clinical Evidence : Studies have shown that formulations containing calcium glycerophosphate combined with sodium monofluorophosphate exhibit a greater anti-caries effect than those with fluoride alone .

Bone Health

Calcium glycerophosphate serves as an effective dietary supplement providing essential calcium and phosphorus necessary for bone mineralization. Its applications include:

- Supplementation : It is used in dietary formulations aimed at preventing deficiencies in calcium and phosphorus, which are vital for maintaining bone density and overall skeletal health .

- Clinical Trials : Research indicates that supplementation with calcium glycerophosphate can help mitigate lead absorption in infants, indirectly supporting bone health by maintaining mineral balance .

Neurodegenerative Disease Research

Neurosin has been studied for its potential role in neurodegenerative diseases, particularly concerning the degradation of alpha-synuclein, a protein implicated in Parkinson's disease:

- Mechanism of Action : Neurosin may facilitate the degradation of alpha-synuclein aggregates, potentially reducing neurotoxicity and improving neuronal health . This mechanism positions it as a candidate for therapeutic development in conditions like Parkinson's disease and multiple system atrophy.

- Therapeutic Development : Ongoing research aims to explore neurosin's efficacy as a therapeutic agent to combat neurodegeneration and improve cognitive function .

Industrial Applications

Beyond medical uses, calcium glycerophosphate is also utilized in various industrial applications:

- Animal Nutrition : It serves as a feed additive to enhance the nutritional value of animal feeds by providing bioavailable calcium and phosphorus.

- Production of Calcium-Based Products : The compound is employed in the manufacturing of various calcium-based products due to its stability and safety profile.

Case Studies and Research Findings

Several studies have documented the effectiveness and safety of calcium glycerophosphate across different applications:

Wirkmechanismus

Calcium glycerophosphate: dissociates into calcium ions and glycerophosphate in the digestive tract. The calcium ions are absorbed in the small intestine and contribute to bone mineralization and other physiological processes. In dental applications, it provides calcium and phosphate ions for enamel remineralization and acts as a pH buffer to neutralize acids .

Neurosin: exerts its effects by cleaving specific peptide bonds in target proteins. In the context of neurodegenerative diseases, it degrades alpha-synuclein, reducing its accumulation and preventing the formation of toxic aggregates. This proteolytic activity helps maintain neuronal health and function .

Vergleich Mit ähnlichen Verbindungen

Calcium glycerophosphate: can be compared to other calcium supplements such as calcium citrate and calcium carbonate. Unlike these compounds, calcium glycerophosphate provides both calcium and phosphate, making it beneficial for bone health and dental applications .

Neurosin: can be compared to other proteases like calpain-1, cathepsin D, and matrix metalloproteinase-3. While these enzymes also degrade alpha-synuclein, neurosin’s unique expression in the central nervous system and its specific cleavage sites make it particularly relevant for neurodegenerative disease research .

Biologische Aktivität

Calcium glycerophosphate (CaGP), often referred to in conjunction with neurosin, is a compound that has garnered attention for its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and research findings associated with CaGP and neurosin, focusing on their roles in dental health, anti-inflammatory effects, and potential applications in neuroprotection.

Overview of Calcium Glycerophosphate and Neurosin

Calcium glycerophosphate is an organic calcium salt of glycerophosphoric acid, known for its high solubility compared to other calcium salts. Neurosin, a term often used interchangeably with CaGP, is recognized for its anti-inflammatory properties and potential in wound healing. The molecular formula for CaGP is , and it can exist in various hydrated forms .

-

Dental Health :

- CaGP plays a significant role in enhancing enamel remineralization. Studies have shown that it increases the resistance of dental enamel to acid attacks, thereby preventing caries formation. The mechanisms include:

- Increased Acid Resistance : CaGP enhances the mineralization of enamel by elevating calcium and phosphate levels in saliva, which are critical for enamel repair .

- Biofilm Modulation : It alters the composition of dental biofilms, reducing the viability of pathogenic bacteria such as Streptococcus mutans while promoting beneficial microbial activity .

- CaGP plays a significant role in enhancing enamel remineralization. Studies have shown that it increases the resistance of dental enamel to acid attacks, thereby preventing caries formation. The mechanisms include:

-

Anti-Inflammatory Effects :

- Neurosin exhibits anti-inflammatory properties, particularly in epithelial tissues. It has been demonstrated to accelerate wound healing in mucous membranes by modulating inflammatory responses . The compound's ability to promote cellular repair processes makes it a candidate for treating various inflammatory conditions.

- Neuroprotective Potential :

Case Studies and Experimental Data

- A study investigating the effects of CaGP on dental biofilms revealed significant reductions in bacterial cell populations when treated with 0.25% and 0.5% CaGP solutions. These concentrations led to higher metabolic activity and biomass production compared to controls .

- Another study highlighted the synergistic effects of CaGP combined with fluoride (F), showing that this combination significantly reduced the extracellular matrix components (proteins, carbohydrates, nucleic acids) of biofilms formed by S. mutans and Candida albicans . The results indicated that higher concentrations of CaGP led to greater reductions in microbial viability.

Summary of Key Findings

Eigenschaften

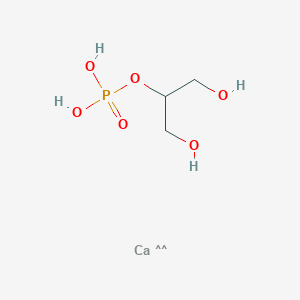

IUPAC Name |

calcium;1,3-dihydroxypropan-2-yl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHRFSOMMCWGSO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7CaO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17181-54-3 (Parent) | |

| Record name | Calcium 2-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048962 | |

| Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Details | MSDS | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Calcium glycerophosphate in combination with sodium monofluorophosphate was found to reduce the acid solubility of enamel. This is thought to be due to increased uptake of fluoride in a non-alkali soluble form at the expense of a fraction remaining in the alkali-soluble form of calcium fluoride. It is also thought that calcium glycerophosphate enhances the remineralization effect of sodium monofluorophosphate leading to greater remineralization of enamel but the mechanism behind this is unknown. Calcium glycerophosphate reduces the decrease in plaque pH produced by sucrose solutions. This may be due to the buffering action of donated phosphate which acts as an acceptor to three hydrogen ions to form biphosphate, dihydrogen phosphate, and finally phosphoric acid. As bisphosphate and dihydrogen phosphate are amphoteric, these molecules can act as buffers against both acids and bases. Studies on plaque-modification by calcium glycerophosphate have been inconsistent. Redections in plaque weight and plaque area have been noted in separate studies but neither has been confirmed and no causative link has been established in regards to calcium glycerophosphate's anti-caries effect. Calcium glycerophosphate donates [DB01373] and inorganic phosphate resulting in elevated levels of the ions in plaque. These ions are important components of the mineral structure of teeth. As such, their presence supports maintenance of healthy tooth structure and mineralization. In electrolyte replacement calcium glycerophosphate again acts as a donor of [DB01373] and phosphate. See [DB11348] for pharmacological descriptions of calcium and phosphate. | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

27214-00-2, 58409-70-4 | |

| Record name | Calcium glycerophosphate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 1,3-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 2-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y56W30YB7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes at 170 | |

| Details | MSDS | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: Why is Calcium Glycerophosphate (GPCa) being investigated as a component in biomaterials for bone tissue scaffolds?

A1: Calcium Glycerophosphate (GPCa) is being explored for its potential to enhance bone tissue regeneration. [] This is because GPCa can act as a source of both calcium and phosphate ions, essential components of hydroxyapatite, the main mineral constituent of bone. By incorporating GPCa into the polyurethane matrix of scaffolds, researchers aim to create a material that can stimulate bone cell growth and promote bone tissue formation. []

Q2: How does the inclusion of Calcium Glycerophosphate (GPCa) impact the properties of polyurethane biomaterials?

A2: Research indicates that adding GPCa to polyurethane can significantly alter its characteristics, impacting its suitability for bone tissue scaffolds:

- Physicochemical Properties: The addition of GPCa can affect the hydrophilicity of the polyurethane, potentially influencing its interaction with biological fluids and cells. []

- Mechanical Properties: The mechanical strength and flexibility of the polyurethane can be modified by GPCa incorporation, aiming to achieve properties similar to natural bone. []

- Biological Performance: The presence of GPCa may stimulate bioactivity, leading to enhanced cell adhesion, proliferation, and ultimately, bone tissue regeneration. []

Q3: What enzymatic activity was observed in the trematode Leucochloridiomorpha constantiae and how was Calcium Glycerophosphate (GPCa) utilized in this research?

A3: Researchers investigating Leucochloridiomorpha constantiae focused on the localization of Alkaline Phosphatase (ALP) activity. [] This enzyme plays a crucial role in various biological processes, including phosphate metabolism. To visualize ALP activity in the parasite, researchers employed a histochemical staining method. This method utilizes Calcium Glycerophosphate as a substrate. ALP cleaves the phosphate group from GPCa, leading to the formation of insoluble calcium phosphate, which is then visualized as a colored precipitate at the site of enzyme activity. [] This technique allowed researchers to pinpoint the specific tissues and developmental stages of the parasite where ALP was most active, providing insights into its biological function.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.